molecular formula C12H15N3OS B13984488 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 850628-77-2

8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13984488
CAS No.: 850628-77-2
M. Wt: 249.33 g/mol
InChI Key: MYVNYGJUPRDBOG-UHFFFAOYSA-N
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Description

8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug discovery due to their resemblance to nitrogen bases found in DNA and RNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. The nature of the acyl group in the starting material can influence the formation of either pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-isopropyl-5-methyl-2-methylsulphanyl-8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as protein tyrosine kinases and cyclin-dependent kinases. These interactions can inhibit the activity of these enzymes, leading to antiproliferative effects .

Comparison with Similar Compounds

Properties

CAS No.

850628-77-2

Molecular Formula

C12H15N3OS

Molecular Weight

249.33 g/mol

IUPAC Name

5-methyl-2-methylsulfanyl-8-propan-2-ylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C12H15N3OS/c1-7(2)15-10(16)5-8(3)9-6-13-12(17-4)14-11(9)15/h5-7H,1-4H3

InChI Key

MYVNYGJUPRDBOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)SC)C(C)C

Origin of Product

United States

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